Imidazopyridine CB2 agonists: Optimization of CB2/CB1 selectivity and implications for in vivo analgesic efficacy

,

Bioorganic & Medicinal Chemistry Letters,

2011,

21(8),

2354-2358

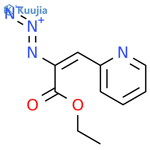

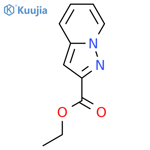

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate structure](https://nl.kuujia.com/scimg/cas/81803-60-3x500.png)